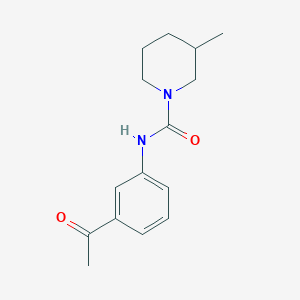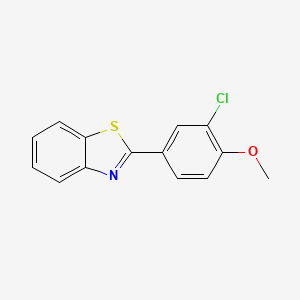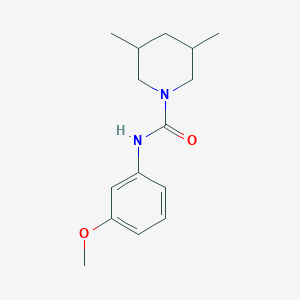
N-(3-acetylphenyl)-3-methylpiperidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-acetylphenyl)-3-methylpiperidine-1-carboxamide, also known as PAC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. PAC belongs to the class of piperidine derivatives and has a molecular formula of C16H20N2O2. In
科学研究应用
N-(3-acetylphenyl)-3-methylpiperidine-1-carboxamide has been studied for its potential therapeutic applications in various fields of research. It has been investigated for its anticonvulsant, analgesic, and anti-inflammatory properties. In addition, N-(3-acetylphenyl)-3-methylpiperidine-1-carboxamide has been explored as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用机制
The exact mechanism of action of N-(3-acetylphenyl)-3-methylpiperidine-1-carboxamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as gamma-aminobutyric acid (GABA) and glutamate. N-(3-acetylphenyl)-3-methylpiperidine-1-carboxamide has been shown to enhance GABAergic neurotransmission, which may contribute to its anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects
Studies have shown that N-(3-acetylphenyl)-3-methylpiperidine-1-carboxamide exhibits anticonvulsant, analgesic, and anti-inflammatory effects in animal models. It has also been shown to improve cognitive function and memory in rats. N-(3-acetylphenyl)-3-methylpiperidine-1-carboxamide has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which plays a crucial role in neuronal survival and function.
实验室实验的优点和局限性
One advantage of using N-(3-acetylphenyl)-3-methylpiperidine-1-carboxamide in lab experiments is its high potency and selectivity. It has been found to be effective at low doses, which reduces the risk of toxicity. However, one limitation is that N-(3-acetylphenyl)-3-methylpiperidine-1-carboxamide is not readily soluble in water, which may limit its use in certain experimental setups.
未来方向
There are several future directions for research on N-(3-acetylphenyl)-3-methylpiperidine-1-carboxamide. One area of interest is its potential as a treatment for neurodegenerative diseases. Studies have shown that N-(3-acetylphenyl)-3-methylpiperidine-1-carboxamide may have neuroprotective effects and could potentially slow down the progression of these diseases. Another area of interest is the development of new synthesis methods for N-(3-acetylphenyl)-3-methylpiperidine-1-carboxamide that are more efficient and cost-effective. Finally, further studies are needed to fully understand the mechanism of action of N-(3-acetylphenyl)-3-methylpiperidine-1-carboxamide and its potential therapeutic applications.
Conclusion
In conclusion, N-(3-acetylphenyl)-3-methylpiperidine-1-carboxamide is a promising compound that has shown potential therapeutic applications in various fields of research. Its anticonvulsant, analgesic, and anti-inflammatory effects make it a valuable compound for the development of new drugs. Further research is needed to fully understand the mechanism of action of N-(3-acetylphenyl)-3-methylpiperidine-1-carboxamide and its potential applications in treating neurodegenerative diseases.
合成方法
The synthesis of N-(3-acetylphenyl)-3-methylpiperidine-1-carboxamide involves the reaction of 3-acetylphenylhydrazine with 3-methylpiperidin-1-ylcarbonyl chloride in the presence of a base. The reaction yields N-(3-acetylphenyl)-3-methylpiperidine-1-carboxamide as a white crystalline solid with a melting point of 173-175°C. The purity of the compound can be confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
属性
IUPAC Name |
N-(3-acetylphenyl)-3-methylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-11-5-4-8-17(10-11)15(19)16-14-7-3-6-13(9-14)12(2)18/h3,6-7,9,11H,4-5,8,10H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRISDTHBSNUHBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)NC2=CC=CC(=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-3-methylpiperidine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propanamide](/img/structure/B7460921.png)






